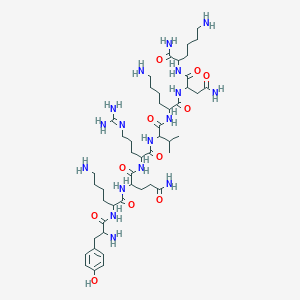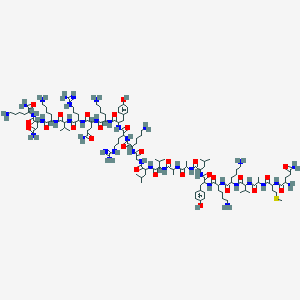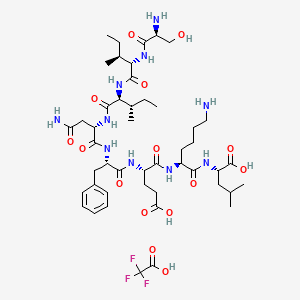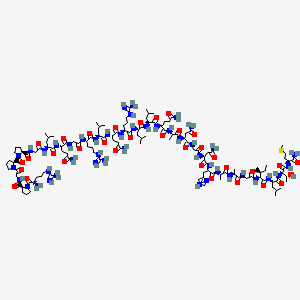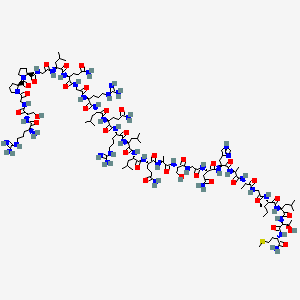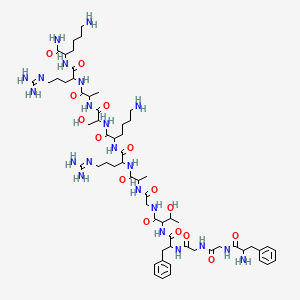
1201633-99-9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HIF-1 alpha (556-574) is a short hypoxia-inducible factor-1 (HIF-1) 19 residues fragment. HIF-1 functions as master regulator of response to oxygen homeostasis.
Aplicaciones Científicas De Investigación
Scientific Research and Technology Development : Advancements in scientific research often lead to the development of new technologies. For example, discoveries in semiconducting materials led to significant advancements in the electronics industry, evolving from vacuum tubes to modern chips (Cushing, Kolesnichenko, & O'Connor, 2004).
Data Management in Scientific Research : Effective data sharing and management are crucial in modern scientific research. Challenges include data accessibility, discovery, reuse, preservation, and sharing. The study highlights the importance of sound data management practices to support the research process (Tenopir et al., 2011).
Impact of Scientific Software Frameworks : Scientific research applications are often complex to develop and maintain. The use of scientific software frameworks can improve productivity and facilitate the development of new applications, especially in grid computing environments (Appelbe, Moresi, Quenette, & Simter, 2007).
Translational Research in Healthcare : Translational research applies findings from basic studies to clinical practice, driving progress in health and disease understanding. This approach emphasizes the application of scientific discoveries in real-world healthcare settings (Grady, 2010).
Crowdsourcing in Scientific Research : Crowdsourcing can accelerate scientific discoveries by enabling collaborative science. It allows for peer review before publication, promoting reproducibility and reliability in scientific analyses (Uhlmann et al., 2019).
Ethical Impact of New Genetic Editing Technologies : The CRISPR/CAS 9 genetic engineering technique has significant implications for scientific research, raising ethical, legal, and social concerns. It necessitates a broad social debate on its application in humans (Bergel, 2017).
Propiedades
Número CAS |
1201633-99-9 |
|---|---|
Fórmula molecular |
C₁₀₁H₁₅₀D₂N₂₀O₃₄S₂ |
Peso molecular |
2254.60 |
Secuencia |
One Letter Code: DLDLEMLAPYIPMDDDFQL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


